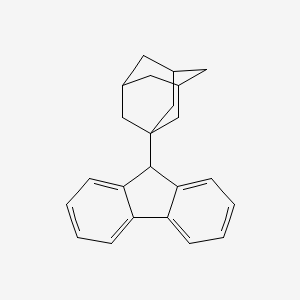

9-(Adamant-1-yl)fluorene

説明

9-(Adamant-1-yl)fluorene is a fluorene derivative characterized by the substitution of an adamantane group at the 9-position of the fluorene core. Fluorene itself is a rigid, planar bicyclic hydrocarbon with a 13-π-electron system, enabling strong conjugation and stability . The adamantane moiety introduces steric bulk, enhanced lipophilicity, and unique electronic effects, making this compound valuable in medicinal chemistry and materials science. Adamantane’s diamondoid structure imparts high thermal stability and resistance to degradation, which synergizes with fluorene’s photophysical properties for applications such as organic semiconductors or bioactive agents .

特性

分子式 |

C23H24 |

|---|---|

分子量 |

300.4 g/mol |

IUPAC名 |

9-(1-adamantyl)-9H-fluorene |

InChI |

InChI=1S/C23H24/c1-3-7-20-18(5-1)19-6-2-4-8-21(19)22(20)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17,22H,9-14H2 |

InChIキー |

SUZNKFLVECIVLI-UHFFFAOYSA-N |

正規SMILES |

C1C2CC3CC1CC(C2)(C3)C4C5=CC=CC=C5C6=CC=CC=C46 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Adamant-1-yl)fluorene typically involves the Friedel-Crafts alkylation of fluorene with 1-adamantyl chloride. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), under anhydrous conditions. The general reaction scheme is as follows:

Fluorene+1-Adamantyl chlorideAlCl3this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be explored to facilitate the reaction and simplify the separation process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form fluorenone derivatives.

Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the formation of hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can occur at the fluorene ring, facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃), resulting in halogenated or nitrated products.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: H₂ gas with Pd/C catalyst.

Substitution: Br₂ in CCl₄ or HNO₃ in H₂SO₄.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Hydrogenated fluorenes.

Substitution: Halogenated or nitrated fluorenes.

科学的研究の応用

化学: 化学分野では、9-(アダマンタン-1-イル)フルオレンは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、新規材料の開発における貴重な中間体となっています。

生物学および医学: 生物学および医学における直接的な応用はそれほど多くありませんが、9-(アダマンタン-1-イル)フルオレンの誘導体は、抗ウイルス活性や抗がん活性など、潜在的な生物学的活性について研究されています。

産業: 産業部門では、9-(アダマンタン-1-イル)フルオレンは、有機発光ダイオード (OLED) やその他の電子デバイスの製造に使用されています。 その安定性と電子特性は、高性能材料に適した候補となっています .

作用機序

9-(アダマンタン-1-イル)フルオレンがその効果を発揮するメカニズムは、主にその電子構造に関連しています。アダマンチル基は、フルオレン骨格の剛直性と安定性を高め、化合物の電子特性に影響を与えます。この剛直性により、非放射性減衰経路が減少するため、OLED用途で効率的な発光体となります。関連する分子標的と経路は、主に電子デバイス内の他の有機分子との相互作用に関連し、電荷輸送と発光を促進します。

類似化合物:

9-フェニルフルオレン: アダマンチル基の代わりにフェニル基を持つ類似構造。

9-アントラセニルフルオレン: アントラセン部分を有し、異なる電子特性を提供します。

9-(ナフタレン-1-イル)フルオレン: ナフタレン基を特徴とし、独特の光物理的特性を提供します。

独自性: 9-(アダマンタン-1-イル)フルオレンは、高い熱安定性と剛直性など、アダマンチル基の独自の特性により際立っています。 これらの特性により、OLEDやその他のオプトエレクトロニクスデバイスなど、優れた電子特性を持つ堅牢な材料を必要とする用途に特に適しています .

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 9-(Adamant-1-yl)fluorene and related compounds:

Key Observations:

- Substituent Effects: The adamantane group in this compound enhances thermal stability and lipophilicity compared to oxygenated derivatives like 9-fluorenone or alcohol-substituted analogues .

- Biological Activity: While 4-(adamant-1-yl)phenoxy acetamide (1c) demonstrates direct anti-trypanosomal activity, this compound’s bioactivity remains inferred but untested. Its rigid structure may improve target binding in drug design .

- Electronic Properties: Fluorene’s conjugation is disrupted by electron-withdrawing groups (e.g., ketones in 9-fluorenone) but preserved in adamantane derivatives, favoring charge transport in optoelectronic devices .

Thermal and Chemical Stability

Adamantane’s rigid cage structure elevates the decomposition temperature of this compound (>300°C) above most fluorene derivatives. For example:

- 9-Fluorenone: Decomposes at ~250°C due to ketone oxidation .

- Hydroxyl-containing derivatives (e.g., 9-fluorenol): Lower stability (~150–200°C) due to hydrogen bonding and hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。